N-(tert-Butyl)-6-chloropyrimidin-4-amine

Vue d'ensemble

Description

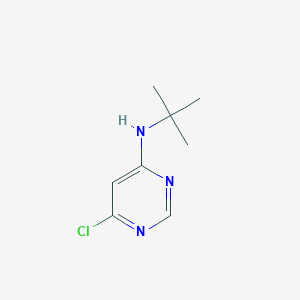

N-(tert-Butyl)-6-chloropyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Reaction of 6-chloropyrimidine with tert-butylamine: This method involves the nucleophilic substitution of the chlorine atom in 6-chloropyrimidine with tert-butylamine. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Cu(OTf)2 Catalyzed Reaction: Another method involves the reaction of di-tert-butyl dicarbonate with 6-chloropyrimidine in the presence of a copper(II) triflate catalyst.

Industrial Production Methods

The industrial production of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are optimized to ensure high yield and cost-effectiveness.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the pyrimidine ring undergoes nucleophilic displacement with amines, alcohols, and thiols. This reactivity is central to its utility in synthesizing substituted pyrimidine derivatives.

Key Examples:

-

Amination :

Reaction with primary or secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (NaH, K₂CO₃) yields 6-aminopyrimidines.

Example :

. -

Alkoxylation :

Substitution with alkoxides (e.g., sodium methoxide) in alcohols produces 6-alkoxy derivatives.

Conditions : Reflux in methanol or ethanol for 4–6 hours .

Table 1: Nucleophilic Substitution Reactions

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with aryl/heteroaryl boronic acids in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ in DME/EtOH/water mixtures yields biaryl derivatives.

Example :

.

Table 2: Cross-Coupling Reactions

Nitrosation and Rearrangement

The tert-butylamine substituent facilitates N-nitrosation, which triggers nitroso group migration or rearrangement under acidic conditions.

-

Nitrosation :

Treatment with NaNO₂ in acetic acid selectively generates N-nitroso intermediates.

Example :

. -

Rearrangement :

In 50% H₂SO₄, the nitroso group migrates to C-5, forming 5-nitroso-4,6-pyrimidinediamines .

Functionalization via Acylation

The amino group at position 4 reacts with acyl chlorides to form amides.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₉H₁₂ClN₃

- Molecular Weight : 185.65 g/mol

- IUPAC Name : 2-tert-butyl-6-chloropyrimidin-4-amine

- Structure : The compound features a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, which may enhance its biological activity.

Medicinal Chemistry

N-(tert-Butyl)-6-chloropyrimidin-4-amine is utilized in drug discovery for its potential therapeutic applications:

-

Anticancer Research : The compound has shown cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2. Mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Modulating cell cycle regulators to hinder cancer growth.

- Anti-inflammatory Activity : Studies indicate that the compound inhibits key inflammatory mediators such as cyclooxygenases (COX) and cytokines, suggesting potential therapeutic use in inflammation-related diseases.

Antimicrobial Properties

Research highlights the compound's significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The proposed mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Anticancer, Anti-inflammatory | |

| Similar Pyrimidine Derivatives | Varies (e.g., anticancer) |

Antimicrobial Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition, demonstrating strong antimicrobial activity.

Cancer Cell Line Testing

In vitro testing on HeLa and CaCo-2 cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values indicated potent anticancer effects, supporting further investigation into its therapeutic potential.

Inflammation Model

In a murine model of inflammation, administration of this compound led to reduced levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

Mécanisme D'action

The mechanism of action of N-(tert-Butyl)-6-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding of the compound to enzymes or receptors. The chlorine atom can participate in hydrogen bonding or other interactions with the target molecules. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloropyrimidine: Lacks the tert-butyl group, making it less sterically hindered.

N-(tert-Butyl)-4-aminopyrimidine: Similar structure but with the amino group at the 4th position instead of the 6th.

N-(tert-Butyl)-2-chloropyrimidin-4-amine: Similar structure but with the chlorine atom at the 2nd position.

Uniqueness

N-(tert-Butyl)-6-chloropyrimidin-4-amine is unique due to the presence of both the tert-butyl group and the chlorine atom at specific positions on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Activité Biologique

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a heterocyclic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 257.72 g/mol. The compound features a pyrimidine ring with a chlorine atom at the 6-position and a tert-butyl group attached via an amine linkage. This structure enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Target Interactions

This compound interacts with various biological targets, particularly enzymes and receptors. Similar compounds have demonstrated significant interactions leading to alterations in cellular processes, including enzyme inhibition and receptor modulation.

Biochemical Pathways

Research indicates that related pyrimidine derivatives can influence several biological activities, such as:

- Antiviral Activity : Inhibition of viral replication.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests variable absorption, distribution, metabolism, and excretion (ADME) characteristics. Environmental factors like temperature and pH can affect its stability and interaction with biological targets.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition : It has been used as a probe in biochemical assays to study enzyme inhibition mechanisms.

- Cell Viability Assays : Research involving cell lines has shown that this compound can induce cytotoxic effects, particularly against cancer cell lines .

Case Studies

One notable study involved the synthesis of derivatives based on this compound, which were tested for their inhibitory effects on specific kinases related to cancer progression. The results indicated promising activity against targets such as the vascular endothelial growth factor receptor 2 (VEGFR2), suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains a piperidine ring and trifluoromethyl group | Investigated as GPR119 agonists for diabetes |

| 4-Amino-6-chloropyrimidine | Lacks the tert-butyl group | Simpler structure; less steric hindrance |

| 2-Amino-5-chloro-pyrimidine | Different substitution pattern | Used in different synthetic pathways |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Propriétés

IUPAC Name |

N-tert-butyl-6-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCAYWDYSOKSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617684 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945896-38-8 | |

| Record name | N-tert-Butyl-6-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.